molecular formula C22H18O2 B8173108 (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Cat. No.: B8173108
M. Wt: 314.4 g/mol
InChI Key: AFFYXTMSZWWFKD-UHFFFAOYSA-N
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Description

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene is a complex organic compound characterized by its unique structure, which includes ethynyl, phenylene, and dibenzene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene typically involves multi-step organic reactions. One common method includes the coupling of 4-ethynylphenol with 1,2-dibromoethane under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions with dibromobenzene derivatives to yield the final compound. The reaction conditions often require the use of catalysts such as palladium and bases like potassium carbonate to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The phenylene groups can be reduced under specific conditions to form cyclohexane derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

(((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (((4-Ethynyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
  • (((4-Phenyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene
  • (((4-Methyl-1,2-phenylene)bis(oxy))bis(methylene))dibenzene

Uniqueness

This compound is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for further functionalization. This sets it apart from similar compounds that may lack the ethynyl group or have different substituents on the phenylene rings.

Properties

IUPAC Name

4-ethynyl-1,2-bis(phenylmethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18O2/c1-2-18-13-14-21(23-16-19-9-5-3-6-10-19)22(15-18)24-17-20-11-7-4-8-12-20/h1,3-15H,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFFYXTMSZWWFKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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